molecular formula C7H4FIO B1308380 2-Fluoro-4-iodobenzaldehyde CAS No. 699016-40-5

2-Fluoro-4-iodobenzaldehyde

Cat. No.: B1308380
CAS No.: 699016-40-5
M. Wt: 250.01 g/mol
InChI Key: LMDKAOXRCQPCAW-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H4FIO. It is a compound of interest in various fields of chemical research due to its unique structural properties, which include both a fluorine and an iodine atom attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-iodobenzaldehyde can be synthesized from diethyl 2-fluoro-4-iodobenzoate and potassium t-butoxide. The reaction parameters are optimized for the best yield, with catalysts such as palladium and platinum added to the reaction mixture to speed up the process. The optimum concentrations of aldehydes and urea derivatives are determined to be 1.2 g/L and 0.06 g/L, respectively, with a reaction time of 16 hours at 110°C in an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments made for scale and efficiency. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form primary alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzaldehydes with various functional groups replacing the iodine atom.

    Oxidation Reactions: The major product is 2-fluoro-4-iodobenzoic acid.

    Reduction Reactions: The major product is 2-fluoro-4-iodobenzyl alcohol.

Scientific Research Applications

2-Fluoro-4-iodobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodobenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen atoms. The fluorine and iodine atoms influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles and electrophiles. The compound can interact with various molecular targets, including enzymes and receptors, through covalent and non-covalent interactions, leading to its effects in biological systems .

Comparison with Similar Compounds

  • 2-Fluoro-4-chlorobenzaldehyde
  • 2-Fluoro-4-bromobenzaldehyde
  • 2-Fluoro-4-methylbenzaldehyde

Comparison: 2-Fluoro-4-iodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its analogs with chlorine or bromine, the iodine atom in this compound makes it more reactive in substitution reactions due to the weaker carbon-iodine bond. Additionally, the fluorine atom enhances the compound’s stability and influences its reactivity through inductive effects .

Properties

IUPAC Name

2-fluoro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDKAOXRCQPCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399196
Record name 2-Fluoro-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699016-40-5
Record name 2-Fluoro-4-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699016-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 2-fluoro-4-iodo
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-fluoro-1,4-diiodo-benzene (804 mg, 2.31 mmol) in tetrahydrofuran (8 mL) was cooled to −78° C. (external) and a 2.0 M solution of isopropylmagnesium chloride in tetrahydrofuran (1.44 mL, 2.89 mmol) added via syringe. The resulting mixture was stirred for 30 minutes while allowing the temperature of the cooling bath to rise to −50° C. The reaction mixture was then immersed in an ice/water bath and anhydrous N,N-dimethylformamide (425 μL, 5.78 mmol) was added by syringe to the reaction mixture. The reaction was stirred at 0° C. for 10 minutes, then at room temperature for 5 minutes. Thin layer chromatography (TLC) indicated the reaction to be complete. The mixture was diluted with saturated aqueous ammonium chloride solution (8 mL) and extracted with diethylether (2×20 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by chromatography over silica gel gradient eluted with 0 to 15% v/v ethyl acetate/hexanes to give 2-fluoro-4-iodo-benzaldehyde as a fluffy-white solid (389 mg, 67%).
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1.44 mL
Type
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Reaction Step Two
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425 μL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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